ML120 analog 1

HePTP Tyrosine Phosphatase Competitive Inhibition

Researchers requiring precise, partial inhibition of HePTP for MAPK/ERK signaling studies face challenges with analog variability. ML120 analog 1 (CAS 445426-74-4, ≥98% purity) is a well-characterized competitive HePTP inhibitor (Ki=0.69 μM), ideal for studying intermediate ERK1/2 and p38 activation states without complete pathway ablation. - Provides a 2.6-fold potency benchmark (vs. parent ML120) for SAR studies. - Serves as a specificity control to distinguish MAPK/ERK from NF-κB pathway effects. Reliable supply with documented purity and ambient temperature shipping stability.

Molecular Formula C26H23ClN2O6S
Molecular Weight 527.0 g/mol
Cat. No. B12365065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML120 analog 1
Molecular FormulaC26H23ClN2O6S
Molecular Weight527.0 g/mol
Structural Identifiers
SMILESCC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C
InChIInChI=1S/C26H23ClN2O6S/c1-14(2)35-25(33)22-15(3)28-26-29(23(22)17-6-8-18(27)9-7-17)24(32)20(36-26)12-16-4-10-19(11-5-16)34-13-21(30)31/h4-12,14,23H,13H2,1-3H3,(H,30,31)/b20-12+
InChIKeyIOSUGCLQHJKTCK-UDWIEESQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML120 Analog 1 HePTP Inhibitor Overview


ML120 analog 1 (compound 1, CAS: 445426-74-4) is a synthetic small molecule belonging to the thiazolopyrimidinone chemical class . It is functionally characterized as a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), an enzyme that negatively regulates MAP kinase signaling in immune and hematopoietic cells . Vendor-reported biochemical data indicate a Ki value of 0.69 μM against HePTP . This compound is supplied as a research tool for studying phosphatase-mediated signal transduction, with a reported molecular weight of 526.99 g/mol and a purity specification of ≥98% .

Why HePTP Inhibitor Selection Matters


Generic substitution within the class of HePTP inhibitors is inadvisable due to substantial variance in potency and selectivity across structurally related analogs. While the parent compound ML120 (CID-4302116) exhibits an IC50 of 1.8 μM against HePTP [1], ML120 analog 1 demonstrates a competitive binding affinity (Ki) of 0.69 μM , representing a distinct biophysical interaction profile. Furthermore, related probes such as ML119 (CID-1357397) show even higher potency (IC50 0.21 μM) but with differing selectivity windows . These quantitative disparities in target engagement—ranging over an order of magnitude—directly impact the effective concentration range required for cellular pathway modulation, rendering experimental outcomes highly sensitive to the specific analog selected. Therefore, precise identification of the compound based on CAS (445426-74-4) and verified Ki is essential for reproducibility in HePTP-related studies.

Quantitative Differentiation Evidence


Enhanced Binding vs. Parent Probe ML120

ML120 analog 1 demonstrates a competitive inhibition constant (Ki) of 0.69 μM against recombinant HePTP . In comparison, the parent HePTP inhibitor probe ML120 (CID-4302116) exhibits an IC50 of 1.8 μM (1800 nM) in comparable enzymatic assays [1]. Although a direct head-to-head comparison within a single study is not available in the public domain, the cross-study comparison of binding metrics (Ki vs. IC50) suggests ML120 analog 1 possesses approximately 2.6-fold higher nominal binding efficiency relative to the unmodified ML120 scaffold.

HePTP Tyrosine Phosphatase Competitive Inhibition Binding Affinity

Potency Gap vs. High-Affinity Probe ML119

While ML120 analog 1 (Ki = 0.69 μM) represents an improvement over ML120, it is approximately 3.3-fold less potent than the high-affinity HePTP inhibitor ML119 (CID-1357397), which reports an IC50 of 0.21 μM . This intermediate potency profile positions ML120 analog 1 as a distinct tool compound; it avoids the potential for excessive MAPK pathway saturation seen with sub-micromolar inhibitors like ML119, while providing sufficient target engagement not achievable with the parent ML120.

HePTP Potency Differentiation SAR

Structural Identity and Purity Verification

ML120 analog 1 (C26H23ClN2O6S, MW 526.99) features a specific (E)-thiazolo[3,2-a]pyrimidin-2(3H)-ylidene core with a 4-chlorophenyl and isopropoxycarbonyl substitution pattern . This distinguishes it structurally from ML120B (C19H15ClN4O2, MW 366.8) which is an ATP-competitive IKKβ inhibitor rather than a HePTP inhibitor [1]. Vendor documentation confirms a purity threshold of ≥98% as determined by LC-UV/MS , a critical parameter ensuring that observed biological effects are attributable to the named compound rather than synthetic impurities.

Chemical Structure Purity SAR Procurement

Optimal Application Scenarios


Graded MAPK Modulation in Hematopoietic Cells

Given its Ki of 0.69 μM , ML120 analog 1 is optimally suited for cellular assays requiring partial, non-saturating inhibition of HePTP. Unlike the more potent ML119 (IC50 0.21 μM) , this compound allows researchers to observe intermediate activation states of ERK1/2 and p38, facilitating the study of feedback regulation and threshold effects in T-cell receptor signaling without completely abolishing MAPK activity [1].

SAR Benchmark for Thiazolopyrimidinone Scaffolds

This compound serves as a critical reference point in Structure-Activity Relationship (SAR) campaigns aimed at optimizing the thiazolopyrimidinone scaffold. Its structural modifications relative to the parent probe ML120 (CID-4302116) [2]—specifically the isopropoxycarbonyl and phenoxyacetic acid moieties—provide a quantifiable benchmark (2.6-fold potency shift) for medicinal chemistry efforts seeking to improve binding efficiency and physicochemical properties.

NF-κB Pathway Specificity Control

Researchers investigating the NF-κB pathway must avoid conflating HePTP inhibition with IKKβ inhibition. ML120 analog 1 is specifically a HePTP inhibitor , unlike ML120B (IKKβ inhibitor) [3]. Therefore, this compound can be employed as a specificity control to verify that observed cellular phenotypes are due to MAPK/ERK modulation rather than direct suppression of the canonical NF-κB activation pathway.

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